molecular formula C16H20ClNO5 B608753 Lycorine hydrochloride monohydrate CAS No. 6150-58-9

Lycorine hydrochloride monohydrate

Cat. No. B608753
CAS RN: 6150-58-9
M. Wt: 341.788
InChI Key: ZOERACVSGIQXBP-RPWPNZQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lycorine is a natural alkaloid with immense therapeutic potential. It is active in a very low concentration and with high specificity against a number of cancers both in vivo and in vitro and against various drug-resistant cancer cells . It is the major active component from the Amaryllidaceae family plant Lycoris radiate .


Synthesis Analysis

Lycorine hydrochloride was transformed to dihydrolycorine hydrochloride by hydrogenation, followed by reaction with NaOH . The structure of lycorine was optimized and a novel series of lycorine derivatives was synthesized .


Molecular Structure Analysis

The common structural characteristics needed for the pharmacologic activity of lycorine derivatives include the planarity of the molecule, basic nitrogen, and free hydroxyl group . The molecular formula of Lycorine hydrochloride monohydrate is C16H20ClNO5 .


Chemical Reactions Analysis

Lycorine inhibits protein synthesis by preventing amino acid incorporation into proteins, potentially through the inhibition of peptidyltransferases . It also exhibits a wide range of significant biological activities .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 341.787 Da . The molecular formula is C16H20ClNO5 .

Scientific Research Applications

  • Anti-Aging and Cellular Senescence : Lycorine hydrochloride has been found to suppress stress-induced premature cellular senescence in human cells. This effect is achieved by promoting DNA double-strand break repair and stabilizing genomes, which could have therapeutic potential for treating age-associated diseases or promoting healthy aging (Zhang et al., 2021).

  • Anticancer Activity in Gastric Cancer : Research has shown that lycorine hydrochloride can inhibit cell proliferation and induce apoptosis in gastric cancer by down-regulating the MCL1 protein and up-regulating the FBXW7 ubiquitin ligase. This finding suggests its potential as an anti-tumor compound for gastric cancer treatment (Li et al., 2020).

  • Efficacy Against Melanoma : Lycorine hydrochloride has been found to inhibit melanoma cell proliferation, migration, and invasion by down-regulating p21Cip1/WAF1. This suggests its potential as an effective medicine for melanoma therapy (Shi et al., 2021).

  • Inhibition of Viral Infections : Lycorine hydrochloride has demonstrated potent inhibitory effects on flaviviruses in cell culture, suggesting its potential as a flavivirus inhibitor for antiviral development (Zou et al., 2008).

  • Treatment of Human APL Cells : In a study involving SCID mice with human acute promyelocytic leukemia cells, lycorine was found to exhibit anti-tumor activity in vivo, suggesting its usefulness against acute promyelocytic leukemia (Liu et al., 2007).

  • Effect on Breast Cancer Cells : Lycorine hydrochloride has been shown to induce apoptosis in human breast cancer cells through the death receptor pathway, indicating its potential role in breast cancer treatment (Ji et al., 2017).

Mechanism of Action

Target of Action

Lycorine hydrochloride monohydrate primarily targets MCL1 , an anti-apoptotic protein of the BCL2 family, which is closely related to tumor drug resistance . It also interacts with other key target genes such as AKT1, SRC, HSP90AA1, HRAS, MMP9, BCL2L1, IGF1, MAPK14, STAT1, and KDR . These targets play a significant role in the therapeutic effect of lycorine on various diseases, including glioblastoma .

Mode of Action

This compound interacts with its targets by down-regulating MCL1 . It reduces the protein stability of MCL1 by up-regulating ubiquitin E3 ligase FBXW7 . It is also known to inhibit protein synthesis and weakly inhibit acetylcholinesterase (AChE) and ascorbic acid biosynthesis .

Biochemical Pathways

This compound affects multiple biochemical pathways. It induces apoptosis and reactive oxygen species production . It also has an effect on the actin cytoskeleton . The compound exhibits cytostatic effects by targeting the actin cytoskeleton rather than by inducing apoptosis in cancer cells .

Result of Action

This compound has an anti-tumorous effect by down-regulating MCL1 in gastric cancer . It arrests the cell cycle at the S phase and triggers apoptosis of gastric cancer cells . It can also induce apoptosis of the BCL2-drug-resistant cell lines .

Action Environment

The action of this compound can be influenced by environmental factors. It is worth noting that many medicinal plants have been reported to produce lycorine in vitro in plant cell suspension cultures, and bioreactors play an effective role in their commercial production .

Future Directions

The divergent chemical structures, multiple biological functions, and very low toxicity of lycorine imply that the agent is a potential drug candidate that warrants further preclinical and clinical investigation . It serves as a foundation to explain lycorine as an important lead compound for new generation anticancer drug design and provides the principle for the development of biological strategies to utilize lycorine in the treatment of cancers .

Biochemical Analysis

Biochemical Properties

Lycorine hydrochloride monohydrate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it inhibits acetylcholinesterase and topoisomerase, which are essential for neurotransmission and DNA replication, respectively . Additionally, this compound suppresses ascorbic acid biosynthesis by inhibiting the enzyme L-galactono-1,4-lactone dehydrogenase . These interactions highlight the compound’s potential in modulating biochemical pathways and its therapeutic relevance.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and increasing the expression of pro-apoptotic genes . It also inhibits the proliferation of cancer cells by arresting the cell cycle at the G0/G1 phase . These cellular effects underscore the compound’s potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound inhibits the activity of ribonucleotide reductase, an enzyme crucial for DNA synthesis . This inhibition results in reduced DNA replication and cell proliferation. Additionally, this compound modulates the expression of genes involved in apoptosis and cell cycle regulation, further contributing to its anti-cancer effects .

properties

IUPAC Name

(1S,17S,18S,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraene-17,18-diol;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4.ClH.H2O/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19;;/h3-5,11,14-16,18-19H,1-2,6-7H2;1H;1H2/t11-,14-,15+,16+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOERACVSGIQXBP-CANOEZFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=CC4=C(C=C3C5C2C1=CC(C5O)O)OCO4.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2C1=C[C@@H]([C@H]5O)O)OCO4.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6150-58-9
Record name Lycorine hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006150589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lycorine Hydrochloride Monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LYCORINE HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV74FFE325
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.